molecular formula C7H5F2N3 B6230630 6,7-difluoro-1H-1,3-benzodiazol-2-amine CAS No. 889127-08-6

6,7-difluoro-1H-1,3-benzodiazol-2-amine

Cat. No.: B6230630
CAS No.: 889127-08-6
M. Wt: 169.1
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Description

6,7-difluoro-1H-1,3-benzodiazol-2-amine is a fluorinated derivative of benzodiazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms can enhance the biological activity and stability of the compound, making it a valuable candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoroaniline.

    Cyclization: The precursor undergoes cyclization with formamide under acidic conditions to form the benzodiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization and amination steps in a controlled environment.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include nitro derivatives or other oxidized forms.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the substituent introduced.

Scientific Research Applications

6,7-difluoro-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6,7-difluoro-1H-1,3-benzodiazol-2-amine exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-difluoro-1H-1,3-benzodiazol-2-amine
  • 4,6-difluoro-1H-1,3-benzodiazol-2-amine
  • 7,8-difluoro-1H-1,3-benzodiazol-2-amine

Uniqueness

6,7-difluoro-1H-1,3-benzodiazol-2-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated benzodiazole derivatives. This unique structure can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

889127-08-6

Molecular Formula

C7H5F2N3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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